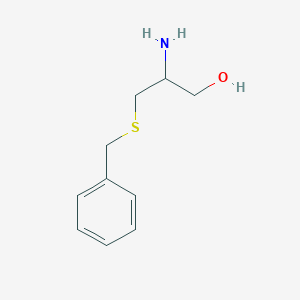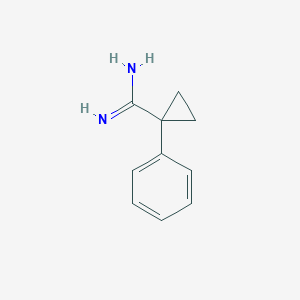
1-Phenylcyclopropane-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylcyclopropane-1-carboximidamide is an organic compound with the molecular formula C10H12N2 It is a derivative of cyclopropane, featuring a phenyl group and a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropane-1-carboximidamide can be synthesized through a multi-step process. One common method involves the α-alkylation of 2-phenylacetonitrile derivatives with 1,2-dibromoethane, followed by the conversion of the cyano group to an acid group using concentrated hydrochloric acid. The resulting acid derivative undergoes acid-amine coupling with various amines to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylcyclopropane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 1-Phenylcyclopropane-1-carboxylic acid.
Reduction: Formation of 1-Phenylcyclopropane-1-amine.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Phenylcyclopropane-1-carboximidamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenylcyclopropane-1-carboximidamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. This inhibition occurs through the modulation of the NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines such as IL-1β .
Comparison with Similar Compounds
- 1-Phenyl-1-cyclopropanecarboxylic acid
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Comparison: 1-Phenylcyclopropane-1-carboximidamide is unique due to its carboximidamide functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while 1-Phenyl-1-cyclopropanecarboxylic acid primarily undergoes reactions typical of carboxylic acids, this compound exhibits additional reactivity due to the presence of the carboximidamide group .
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-phenylcyclopropane-1-carboximidamide |
InChI |
InChI=1S/C10H12N2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12) |
InChI Key |
KFOSBZWRVDQDJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Bromophenoxy)ethyl]hydrazine](/img/structure/B12440889.png)
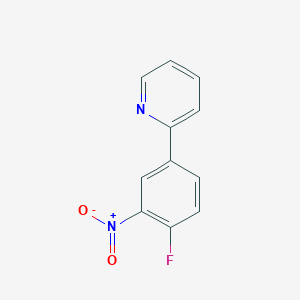
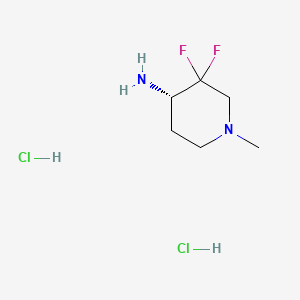
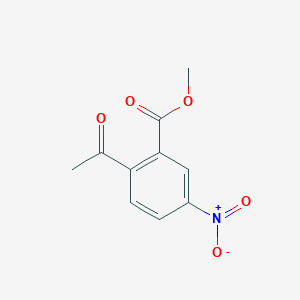
![(2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12440921.png)
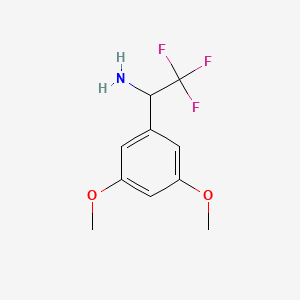
![N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12440928.png)
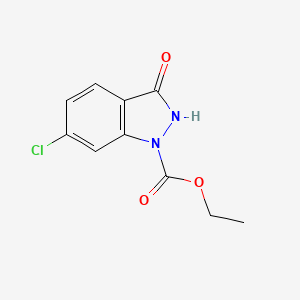
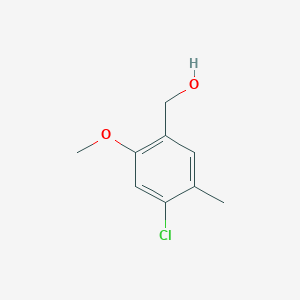
![2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline](/img/structure/B12440942.png)
![rel-(5aR,7E,11E,14aS,15S)-5a,6,9,10,13,14,14a,15-Octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenylbenzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde](/img/structure/B12440949.png)
